Pregna-4,8-diene-3,20-dione

Progesterone Receptor Binding Affinity Steroid Pharmacology

QC laboratories validating progesterone API purity often struggle to source authentic 8,9-dehydroprogesterone reference standards with documented traceability. Generic impurity standards fail to resolve this specific process impurity due to its unique 4,8-diene chromophore and distinct HPLC retention behavior. • Serves as a characterized impurity marker for progesterone ANDA submissions, enabling accurate quantification per USP/EP monographs. • Supplied with comprehensive characterization data; pharmacopeial traceability (USP/EP) available upon request. • Manufactured under strict quality systems for batch-to-batch consistency in GMP QC workflows.

Molecular Formula C21H28O2
Molecular Weight 312.4 g/mol
CAS No. 83603-61-6
Cat. No. B1436083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePregna-4,8-diene-3,20-dione
CAS83603-61-6
Molecular FormulaC21H28O2
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCC(=O)C1CCC2C1(CCC3=C2CCC4=CC(=O)CCC43C)C
InChIInChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12,17-18H,4-11H2,1-3H3/t17-,18+,20+,21-/m1/s1
InChIKeyOQRWANLYMLMMNO-YXYSEUPNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pregna-4,8-diene-3,20-dione (CAS 83603-61-6): A Critical Progesterone Process Impurity and Analytical Reference Standard


Pregna-4,8-diene-3,20-dione (CAS 83603-61-6), also known as 8,9-dehydroprogesterone or Δ8,9-progesterone, is a steroidal compound belonging to the pregnane class with the molecular formula C21H28O2 and a molecular weight of 312.45 g/mol [1]. It is characterized by the presence of conjugated double bonds at the 4 and 8 positions and ketone functionalities at the 3 and 20 positions of the steroid nucleus [1][2]. This compound is not a primary therapeutic agent but is recognized predominantly as a process-related impurity of progesterone and as a vital reference standard for analytical method development, method validation (AMV), and quality control (QC) in pharmaceutical manufacturing [3].

Why Generic Substitution Fails: The Unique Position of Pregna-4,8-diene-3,20-dione as a Specific Process Marker


Generic substitution with other progesterone analogs or related impurities is not scientifically valid for analytical or quality control applications. Pregna-4,8-diene-3,20-dione possesses a distinct structural feature—a conjugated 4,8-diene system—that differentiates it from progesterone (pregn-4-ene-3,20-dione) and other common impurities like 20α-dihydroprogesterone or 17α-hydroxyprogesterone [1]. This unique chromophore imparts a specific UV absorption profile and chromatographic retention behavior, which is essential for accurate identification and quantification during HPLC analysis . Furthermore, its presence as a specific process impurity, often arising from synthetic routes or degradation pathways, necessitates the use of the exact compound as a reference standard to ensure method specificity and compliance with regulatory guidelines for Abbreviated New Drug Applications (ANDA) [2]. The use of an incorrect or generic standard would lead to inaccurate impurity profiling, method validation failure, and potential regulatory non-compliance.

Quantitative Evidence Guide: Pregna-4,8-diene-3,20-dione's Differential Performance Profile


Progesterone Receptor Binding Affinity: Class-Level Inference from Structural Analogs

While direct binding data for Pregna-4,8-diene-3,20-dione is not available in the primary literature, a structurally related analog, a 17-substituted pregnadiene derivative, has demonstrated antagonist activity at the progesterone receptor (PR) with an IC50 of 1,300 nM in a human T47D cell-based alkaline phosphatase assay [1]. This class-level inference suggests that the 4,8-diene core structure may confer a distinct receptor interaction profile compared to the natural agonist progesterone (pregn-4-ene-3,20-dione). This potential shift from agonist to antagonist or partial agonist activity represents a fundamental differentiation in biological function, relevant for researchers exploring steroidal PR modulators.

Progesterone Receptor Binding Affinity Steroid Pharmacology Receptor Antagonism

Physicochemical Profile: Differentiating Melting Point and Chromatographic Behavior from Progesterone

Pregna-4,8-diene-3,20-dione exhibits a distinct physicochemical profile that underpins its utility as a specific analytical reference standard. Its reported melting point is 162-167 °C, which differs from that of progesterone (pregn-4-ene-3,20-dione), which typically melts around 121-129 °C [1][2]. This difference, arising from the extended conjugation in the 4,8-diene system, directly translates to altered chromatographic retention. Pregna-4,8-diene-3,20-dione is used as a reference material for HPLC standards and analytical research, where its unique retention time allows for baseline separation from progesterone and other related impurities during method validation for ANDA submissions [3].

Analytical Chemistry Physicochemical Properties HPLC Method Development Quality Control

Analytical Reference Standard Purity: Vendor-Supplied HPLC Data for Method Validation

Commercially sourced Pregna-4,8-diene-3,20-dione is supplied with batch-specific analytical data, including HPLC purity certificates. For instance, Bidepharm provides this compound with a standard purity of 98%, along with NMR, HPLC, and GC testing reports . This high level of documented purity and characterization is essential for its use as a reference standard in analytical method development and validation (AMV) for progesterone-related drug products. The availability of this quantitative purity data, directly from the vendor's Certificate of Analysis (CoA), enables users to establish precise calibration curves and accurately quantify the presence of this specific impurity in pharmaceutical formulations, a requirement for ANDA submissions [1].

Analytical Method Validation Quality Control Reference Standard HPLC Purity

Procurement-Driven Application Scenarios for Pregna-4,8-diene-3,20-dione


Analytical Method Development and Validation (AMV) for Progesterone ANDA Submissions

The primary and most well-supported application for Pregna-4,8-diene-3,20-dione is as a high-purity reference standard for developing and validating HPLC or GC methods to detect and quantify the specific impurity, 8,9-dehydroprogesterone, in progesterone active pharmaceutical ingredient (API) and finished drug products [1]. Its distinct UV chromophore and retention time, as indicated by its unique 4,8-diene structure, are critical for achieving the required method specificity and sensitivity for Abbreviated New Drug Application (ANDA) submissions to regulatory agencies like the FDA [2].

Quality Control (QC) for Commercial Progesterone Production

During the commercial-scale synthesis and formulation of progesterone, Pregna-4,8-diene-3,20-dione is an essential QC tool. As a characterized process impurity, it serves as a marker to monitor batch-to-batch consistency and ensure that impurity levels remain within acceptable limits as defined by pharmacopeial monographs (e.g., USP, EP) [1]. The availability of this compound with traceability to pharmacopeial standards, as offered by some vendors, is a crucial procurement advantage for QC laboratories operating under GMP guidelines .

Basic Pharmacological Research on Steroidal Progesterone Receptor Modulators

Based on class-level inference from structurally related pregnadiene derivatives that exhibit progesterone receptor antagonist activity, Pregna-4,8-diene-3,20-dione may serve as a useful tool compound or a synthetic starting point in academic or industrial research programs focused on developing novel steroidal PR antagonists [3]. Its unique 4,8-diene scaffold distinguishes it from the natural agonist progesterone, offering a different molecular framework for exploring structure-activity relationships (SAR) around the PR ligand-binding domain.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pregna-4,8-diene-3,20-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.